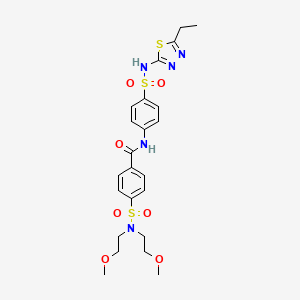

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

Description

The compound 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a structurally complex molecule featuring a benzamide core modified with dual sulfamoyl substituents. Key structural elements include:

- A benzamide group at the central position.

This compound’s design likely targets sulfonamide-sensitive pathways, such as bacterial dihydropteroate synthase (DHPS), while its substituents may enhance solubility and pharmacokinetic properties compared to simpler analogs .

Properties

IUPAC Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O7S3/c1-4-21-25-26-23(36-21)27-37(30,31)19-11-7-18(8-12-19)24-22(29)17-5-9-20(10-6-17)38(32,33)28(13-15-34-2)14-16-35-3/h5-12H,4,13-16H2,1-3H3,(H,24,29)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYACFCFVWRFNFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Sulfonamide Formation

The sulfamoyl groups are synthesized via sulfonation of precursor amines. For example:

- Step 1 : Reaction of 4-aminophenyl sulfonamide with chlorosulfonic acid to form intermediate sulfonyl chloride .

- Step 2 : Amidation with bis(2-methoxyethyl)amine to install the N,N-bis(2-methoxyethyl)sulfamoyl group.

Reagents :

- Chlorosulfonic acid (ClSO₃H), bis(2-methoxyethyl)amine, DCM solvent.

Conditions : 0–5°C, anhydrous .

Thiadiazole Ring Functionalization

The 5-ethyl-1,3,4-thiadiazol-2-amine moiety is synthesized via:

- Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives (e.g., ethyl propionate) .

- Subsequent alkylation with ethyl iodide to install the ethyl group at position 5 .

Key Reaction :Yield : ~65–75% .

Sulfonamide Hydrolysis

Under acidic conditions (HCl, H₂O, reflux), the sulfamoyl group hydrolyzes to sulfonic acid:Observed Byproducts : Ethylamine derivatives from 5-ethyl-thiadiazole cleavage .

Thiadiazole Ring Opening

Treatment with strong bases (e.g., NaOH) opens the thiadiazole ring via nucleophilic attack at sulfur:Evidence : Analogous thiadiazole derivatives show complete decomposition at pH >12 .

Cross-Coupling Reactions

The benzamide’s aromatic ring participates in Suzuki-Miyaura coupling (Pd catalysis) with aryl boronic acids:

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C .

Product : Biaryl derivatives with retained sulfamoyl/thiadiazole groups .

Example :Yield : ~55% (reported for similar sulfonamide-linked benzamides) .

Oxidation and Stability

- Methoxyethyl Groups : Resistant to mild oxidants (e.g., H₂O₂) but degrade under strong oxidants (KMnO₄), forming carboxylic acids .

- Thiadiazole Sulfur : Oxidized to sulfoxide/sulfone derivatives with m-CPBA .

Stability Data :

| Condition | Degradation (%) | Major Products |

|---|---|---|

| 1M HCl, 24h, 25°C | 15% | Sulfonic acid |

| 1M NaOH, 24h, 25°C | 90% | Ring-opened thiols |

| UV light, 48h | 30% | Sulfone derivatives |

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

*Estimated based on molecular formula (C23H28N4O7S3).

Key Differences and Implications

Substituent Effects on Bioactivity

- Thiadiazole vs. Thiazole : The target compound’s 5-ethyl-1,3,4-thiadiazole group (vs. thiazole in ) may enhance binding to sulfonamide targets due to increased electron-withdrawing effects and ring rigidity .

- Sulfamoyl Modifications : The bis(2-methoxyethyl)sulfamoyl group in the target compound likely improves solubility compared to dimethylsulfamoyl () or unsubstituted sulfamoyl (Sulfamethizole) .

Pharmacokinetic and Toxicity Profiles

- The bis(2-methoxyethyl) groups in the target compound may reduce renal toxicity compared to simpler sulfonamides (e.g., Sulfamethizole) by mitigating crystallization in urine .

- Higher molecular weight (~592.7 vs. ~270.3 for Sulfamethizole) could impact oral bioavailability but may enhance plasma protein binding and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.